molecular formula C20H20O3 B5726518 3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one

3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B5726518
M. Wt: 308.4 g/mol
InChI Key: HSNMNPFHICKDDW-UHFFFAOYSA-N
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Description

3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials include 4,8-dimethyl-7-ethoxy-2H-chromen-2-one and benzyl bromide. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile, and an acid catalyst like sulfuric acid or trifluoroacetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can facilitate the reaction under milder conditions and reduce the need for harsh acids. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase or topoisomerase, leading to anti-inflammatory or anticancer effects. The compound can also bind to receptors such as estrogen or androgen receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-7-ethoxy-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, while the benzyl group contributes to its potential interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

3-benzyl-7-ethoxy-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-22-18-11-10-16-13(2)17(12-15-8-6-5-7-9-15)20(21)23-19(16)14(18)3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNMNPFHICKDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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